3-(2,5-Dimethyl-phenoxy)-propionic acid
Overview
Description
3-(2,5-Dimethyl-phenoxy)-propionic acid is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-phenoxy)-propionic acid typically involves the reaction of 2,5-dimethylphenol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion, generated from 2,5-dimethylphenol, attacks the electrophilic carbon of 3-chloropropionic acid, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 2,5-Dimethylphenol, 3-Chloropropionic acid, Base (e.g., sodium hydroxide)
Solvent: Polar aprotic solvent (e.g., dimethyl sulfoxide)
Temperature: Elevated temperatures (e.g., 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-phenoxy)-propionic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of 2,5-dimethylquinone derivatives.
Reduction: Formation of 3-(2,5-Dimethyl-phenoxy)-propanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(2,5-Dimethyl-phenoxy)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-phenoxy)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-phenoxy)-acetic acid
- 3-(2,4-Dimethyl-phenoxy)-propionic acid
- 3-(2,5-Dimethoxy-phenoxy)-propionic acid
Uniqueness
3-(2,5-Dimethyl-phenoxy)-propionic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(2,5-dimethylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFRUATQLBSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324908 | |
Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4673-48-7 | |
Record name | 4673-48-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-dimethylphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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